molecular formula C9H5BrClNS B1291578 2-Bromo-4-(4-chlorophenyl)thiazole CAS No. 39564-86-8

2-Bromo-4-(4-chlorophenyl)thiazole

Cat. No. B1291578
CAS RN: 39564-86-8
M. Wt: 274.57 g/mol
InChI Key: QBRGRSYZRUCWNH-UHFFFAOYSA-N
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Patent
US07067537B2

Procedure details

The compound (40) (2.1 g, 10.0 mmol) was suspended in acetic acid (10 ml) and 47% HBr-acetic acid (1 ml) was added. The mixture was stirred with heating at 80° C. for 2 hrs. The reaction mixture was concentrated under reduced pressure to dryness and the residue was partitioned between ethyl acetate and 5% NaHCO3 aq. The aqueous layer was extracted with ethyl acetate, and the extracts were combined, washed with saturated brine and dried (MgSO4). The solvent was evaporated under reduced pressure and isopropyl ether was added to the obtained residue, which was filtrated to give the title compound (1.2 g, 44%).
Name
compound ( 40 )
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([S:11][C:12]#[N:13])=O)=[CH:4][CH:3]=1.[BrH:14].C(O)(=O)C>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[N:13]=[C:12]([Br:14])[S:11][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
compound ( 40 )
Quantity
2.1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)SC#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure to dryness
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between ethyl acetate and 5% NaHCO3 aq. The aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure and isopropyl ether
ADDITION
Type
ADDITION
Details
was added to the obtained residue, which
FILTRATION
Type
FILTRATION
Details
was filtrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1N=C(SC1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.